molecular formula C3H4BrClO B055836 2-Bromopropionyl chloride CAS No. 7148-74-5

2-Bromopropionyl chloride

Cat. No. B055836
CAS RN: 7148-74-5
M. Wt: 171.42 g/mol
InChI Key: OZGMODDEIHYPRY-UHFFFAOYSA-N
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Description

2-Bromopropionyl chloride is a reagent used in the preparation of pyrazinecarboxamide-based inhibitors of diacylglycerol acyltransferase. It is also used in the synthesis of 2-aminopropionyl polystyrene resin by Friedel Crafts reaction .


Synthesis Analysis

2-Bromopropionyl chloride is used to synthesize cellulose macroinitiator for homogeneous atom transfer radical polymerization . It is also used in the synthesis of 2-aminopropionyl polystyrene resin by Friedel Crafts reaction .


Molecular Structure Analysis

The molecular formula of 2-Bromopropionyl chloride is C3H4BrClO. The IUPAC name is 2-bromopropanoyl chloride. The InChI is 1S/C3H4BrClO/c1-2(4)3(5)6/h2H,1H3 and the InChIKey is OZGMODDEIHYPRY-UHFFFAOYSA-N .


Chemical Reactions Analysis

2-Bromopropionyl chloride is a reagent that is used in the preparation of pyrazinecarboxamide-based inhibitors of diacylglycerol acyltransferase. It is also used in the synthesis of 2-aminopropionyl polystyrene resin by Friedel Crafts reaction .


Physical And Chemical Properties Analysis

2-Bromopropionyl chloride has a molecular weight of 171.42 g/mol. It has no hydrogen bond donors, one hydrogen bond acceptor, and one rotatable bond. The exact mass and monoisotopic mass are 169.91341 g/mol .

Scientific Research Applications

Application 1: Synthesis of Cellulose Macroinitiator for Homogeneous Atom Transfer Radical Polymerization

  • Summary of the Application : 2-Bromopropionyl chloride is used to synthesize cellulose macroinitiator for homogeneous atom transfer radical polymerization .

Application 2: Synthesis of 2-Aminopropionyl Polystyrene Resin by Friedel Crafts Reaction

  • Summary of the Application : 2-Bromopropionyl chloride is used in the synthesis of 2-aminopropionyl polystyrene resin by Friedel Crafts reaction .

Application 3: Synthesis of Hydrophobic Coating and Film

  • Summary of the Application : 2-Bromopropionyl chloride is used in the one-pot synthesis of 2-bromopropionyl esterified cellulose nanofibrils (Br-CNFs) as hydrophobic coating and film .
  • Methods of Application : The synthesis involves esterification of cellulose with 2-bromopropionyl bromide (BPB) then in situ disintegration by ultrasonication in the same reaction media . The Br-CNFs produced by this approach were 4.6 nm thick, 29.3 nm wide, and 1 μm long .
  • Results or Outcomes : The Br-CNF dispersions in DMF exhibited Newtonian behaviors at concentrations below and shear thinning behaviors above 0.5%, enabling homogeneous deposition at dilute concentrations up to 0.01% into a few nm ultra-thin layers as well as blade coating of gel into ca. 100 μm thick film . The ultra-high modulus and strength film from gel coating showed the potential for dual high-strength and hydrophobic applications of Br-CNFs .

Application 4: Preparation of Pyrazinecarboxamide-based Inhibitors of Diacylglycerol Acyltransferase

  • Summary of the Application : 2-Bromopropionyl chloride is used in the preparation of pyrazinecarboxamide-based inhibitors of diacylglycerol acyltransferase .
  • Synthesis of Cellulose Macroinitiator for Homogeneous Atom Transfer Radical Polymerization
  • Synthesis of 2-Aminopropionyl Polystyrene Resin by Friedel Crafts Reaction
  • Synthesis of Hydrophobic Coating and Film
  • Preparation of Pyrazinecarboxamide-based Inhibitors of Diacylglycerol Acyltransferase

Safety And Hazards

2-Bromopropionyl chloride is considered hazardous. It is a flammable liquid and causes severe skin burns and eye damage. It is advised not to breathe its dust/fume/gas/mist/vapors/spray. After handling, one should wash their face, hands, and any exposed skin thoroughly. Protective gloves, clothing, eye protection, and face protection should be worn while handling it .

properties

IUPAC Name

2-bromopropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrClO/c1-2(4)3(5)6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGMODDEIHYPRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70871183
Record name 2-Bromopropanoyl chloride
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Molecular Weight

171.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromopropionyl chloride

CAS RN

7148-74-5
Record name 2-Bromopropanoyl chloride
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Record name 2-Bromopropionyl chloride
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Record name 7148-74-5
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Record name 2-Bromopropanoyl chloride
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Record name 2-bromopropionyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
212
Citations
MY Hsu, PY Tsai, ZR Wei, MH Chao, B Zhang… - …, 2013 - Wiley Online Library
… The figure shows the center-of-mass translational energy distributions of ground-state Br formation through a diabatic pathway for the dissociation of 2-bromopropionyl chloride. …
FS Tjoeng, GA Heavner - The Journal of Organic Chemistry, 1983 - ACS Publications
… nylacetic acid by 2-bromopropionyl chloride and aluminum chloride, as described byDrefahl … The ester was reacted with 2-bromopropionyl chloride in the presence of aluminum chloride …
Number of citations: 59 pubs.acs.org
K Jankova, J Kops, X Chen, B Gao, W Batsberg - Polymer Bulletin, 1998 - Springer
… Polyisobutylene with Mn= 6600 and Mw/Mn= 1.12 functionalized with phenol at both ends was reacted with 2-bromopropionyl chloride to form a macroinitiator for atom transfer radical …
Number of citations: 23 link.springer.com
A Ajayaghosh, VNR Pillai - Proceedings of the Indian Academy of …, 1988 - Springer
… The steps involved are (i) FriedeI-Crafts reaction with 2-bromopropionyl chloride to give the 2-bromopropionyl resin, (ii) reaction of the 2-bromopropionyl resin with potassium …
Number of citations: 4 link.springer.com
F Uggeri, C Giordano, A Brambilla… - The Journal of Organic …, 1986 - ACS Publications
… Recently,4·5 it has been reported that the methyl ester of phenylacetic acid is acylated with 2-bromopropionyl chloride, in the presence of aluminum chloride, to give the p-acyl isomer in …
Number of citations: 9 pubs.acs.org
G Zólyomi, Z Zubovics, L Toldy - Journal of Labelled …, 1983 - Wiley Online Library
… Another route (Scheme 2) using 2-bromopropionyl chloride to incorporate the radiocarbon seemed to be more convenient. Some complications were encountered, however, upon …
Q Yi, G Fan, X Wen, JY Dong… - Macromolecular Reaction …, 2009 - Wiley Online Library
… located at the i-PP chain terminal was efficiently transformed to an atom transfer radical polymerization (ATRP) initiator moiety of i-PP-t-Br via a reaction with 2-bromopropionyl chloride …
Number of citations: 15 onlinelibrary.wiley.com
A Ding, G Lu, H Guo, X Huang - Journal of Polymer Science …, 2017 - Wiley Online Library
… A new bifunctional initiator containing azo and Br-containing ATRP initiating groups was prepared using 2-bromopropionyl chloride, hydroquinone, and 4,4′-azobis(4-cyanopentanoic …
Number of citations: 6 onlinelibrary.wiley.com
L Gu, Z Shen, C Feng, Y Li, G Lu… - Journal of Polymer …, 2008 - Wiley Online Library
… The obtained comb copolymer was transformed into macroinitiator by reacting with lithium diisopropylamine and 2-bromopropionyl chloride. Afterwards, grafting-from route was …
Number of citations: 42 onlinelibrary.wiley.com
S Sun, DM Spero - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
… Preparative Methods: methyl phenoxyacetate is reacted with 2‐bromopropionyl chloride under standard Friedel–Crafts conditions to give intermediate 3 . In the second step, …
Number of citations: 2 onlinelibrary.wiley.com

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